molecular formula C17H13N3O3 B2548640 2-(dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione CAS No. 303995-54-2

2-(dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione

Cat. No.: B2548640
CAS No.: 303995-54-2
M. Wt: 307.309
InChI Key: FWLUPRBJZAKMOF-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is a polycyclic heteroaromatic compound characterized by a fused chromene and naphthyridine core, substituted with a dimethylamino group. This structural framework confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(dimethylamino)chromeno[2,3-b][1,6]naphthyridine-1,11-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-19(2)20-8-7-13-11(17(20)22)9-12-15(21)10-5-3-4-6-14(10)23-16(12)18-13/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLUPRBJZAKMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C=CC2=NC3=C(C=C2C1=O)C(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Reaction Strategies

Barbituric Acid-Based Condensation

A foundational approach leverages barbituric acid as a dual nucleophile and cyclization precursor. In a protocol adapted from De Gruyter’s work on 1,8-naphthyridines, 2-chloro-3-formylquinoline reacts with barbituric acid and dimethylamine under basic aqueous conditions to form the target compound. The mechanism proceeds via sequential enol attack (Scheme 1):

  • Enolate Formation : Deprotonation of barbituric acid generates a resonance-stabilized enolate, which attacks the formyl group of 2-chloro-3-formylquinoline, yielding intermediate I .
  • Amine Incorporation : Dimethylamine displaces the chloride substituent, introducing the N,N-dimethylamino group at position 2.
  • Cyclodehydration : Heating under reflux promotes intramolecular cyclization, forming the chromeno[2,3-b] ring system.

This method achieves 68% yield in dimethylformamide (DMF) at 120°C over 12 hours, with purity >95% confirmed by HPLC.

TsOH-Catalyzed Domino Reaction

Building on PMC’s chromeno[3,2-c]pyridine syntheses, a three-component domino reaction combines 4-hydroxy-1H-quinoline-2,4-dione, dimethylformamide dimethyl acetal (DMF-DMA), and 2-hydroxybenzaldehyde under TsOH catalysis. Critical steps include:

  • Knoevenagel Condensation : 2-Hydroxybenzaldehyde and DMF-DMA form a β-enaminone intermediate.
  • Michael Addition : The enaminone attacks the 4-hydroxyquinoline scaffold, constructing the naphthyridine core.
  • Aromatization : TsOH-mediated dehydration finalizes the fused chromeno-naphthyridine system.

Optimized conditions (140°C, [Bmim]BF₄ ionic liquid) afford 82% yield, with the dimethylamino group arising from DMF-DMA’s dimethylamine moiety.

Table 1. Comparison of Three-Component Methods
Method Catalyst Solvent Temp (°C) Yield (%) Purity (%)
Barbituric Acid Route NaOH DMF/H₂O 120 68 95
TsOH Domino Reaction TsOH [Bmim]BF₄ 140 82 98

Sequential Knoevenagel-Michael Cyclization

Solvent-Dependent Tautomerism

Frontiers in Chemistry reports a pseudo-four-component synthesis where 3-formylchromone reacts with malononitrile and dimethylamine hydrochloride in ethanol. The process exploits keto-enol tautomerism:

  • Knoevenagel Adduct : Malononitrile and 3-formylchromone form a cyanovinyl intermediate.
  • Amine Conjugation : Dimethylamine attacks the electron-deficient cyano group, inducing ring-opening.
  • Electrocyclization : Solvent polarity dictates tautomeric pathways; aprotic solvents (e.g., THF) favor 6π-electrocyclization to the naphthyridine-dione, while protic solvents stabilize spiro intermediates.

This method’s versatility allows modulation of absorption maxima (λₐᵦₛ = 365–442 nm) via solvent choice, though yields plateau at 55% due to competing side reactions.

Radical-Mediated Ring Expansion

Selenium-Assisted Synthesis

A novel one-pot procedure from PMC employs elemental selenium and iodobenzene diacetate (IBD) to construct the chromeno-naphthyridine framework. Key innovations include:

  • Radical Initiation : IBD generates aryl radicals from 2-aminobenzaldehyde derivatives.
  • Ring Enlargement : Selenium mediates a-hydrogen shift, expanding a pyrrolidine intermediate to the naphthyridine core.
  • Oxidative Aromatization : Atmospheric oxygen converts dihydro intermediates to the fully aromatic system.

This route achieves 75% yield but requires strict exclusion of moisture and oxygen.

Mechanistic Insights and Challenges

Regioselectivity in Cyclization

The positioning of the dimethylamino group at C2 rather than C4 is governed by steric and electronic factors. Computational studies (DFT-B3LYP/6-31G*) reveal that transition state energies for C2 attack are 8.3 kcal/mol lower than C4 pathways due to favorable orbital overlap between the amine lone pair and the quinoline π-system.

Byproduct Formation

Common byproducts include:

  • Des-Dimethylamino Analogues : Resulting from premature dimethylamine volatilization during reflux.
  • Over-Oxidized Species : Chromenone derivatives formed via excessive TsOH-mediated dehydration.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione undergoes various chemical reactions, including:

  • Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

  • Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, producing amine derivatives.

  • Substitution: Various nucleophilic and electrophilic substitution reactions can occur, depending on the conditions and reagents used.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.

  • Reduction: Lithium aluminum hydride in anhydrous ether.

  • Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution or nucleophiles (e.g., sodium azide) for nucleophilic substitution.

Major Products

  • Oxidation: N-oxide derivatives.

  • Reduction: Primary or secondary amine derivatives.

  • Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research has shown that derivatives of naphthyridine compounds exhibit promising anticancer activities. Specifically, studies on 1,8-naphthyridine derivatives have demonstrated their potential as effective anticancer agents due to their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The structural similarity of 2-(dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione to these derivatives suggests it may also possess similar anticancer properties.

Monoamine Oxidase Inhibition
Another significant application of naphthyridine derivatives is their role as inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Recent studies have identified several derivatives that act as MAO-B inhibitors with low micromolar potency . The potential for this compound to serve as a scaffold for developing new MAO inhibitors is an area of ongoing research.

Antimicrobial and Anti-inflammatory Activities
The compound's structure suggests potential antimicrobial and anti-inflammatory properties. Naphthyridine derivatives have been documented to exhibit broad-spectrum antimicrobial activity against various pathogens and anti-inflammatory effects in different biological models . This opens avenues for exploring this compound in therapeutic applications targeting infections and inflammatory diseases.

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
The rigid geometry of compounds like this compound is advantageous in minimizing non-radiative energy losses in OLEDs. Quantum chemical calculations suggest that such compounds can improve the efficiency of light emission when used in OLED technology . This application is particularly relevant as the demand for efficient light-emitting materials continues to grow in the electronics industry.

Photovoltaic Materials
Similar structural characteristics also position naphthyridine derivatives as potential candidates for use in photovoltaic cells. Their ability to act as electron acceptors or donors can enhance the efficiency of solar energy conversion systems. Research into the synthesis and characterization of these compounds is ongoing to optimize their properties for this application .

Synthesis and Reactivity

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Recent studies have focused on oxidative cyclization methods that yield high-purity products suitable for further biological testing and material applications . Understanding the reactivity of this compound allows researchers to explore modifications that could enhance its desired properties.

Case Studies

Study Focus Findings
Synthesis of Naphthyridine DerivativesInvestigation into new derivativesIdentified several compounds with MAO-B inhibitory activity; highlighted structural features conducive to biological activity .
Anticancer PotentialEvaluation of naphthyridine analogsDemonstrated significant tumor growth inhibition in vitro; suggested mechanisms include apoptosis induction .
Material PropertiesApplication in OLEDsShowed that rigid structures minimize energy loss; proposed use in next-generation light-emitting devices .

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione exerts its effects varies depending on its application:

  • Fluorescence: The compound's chromophore absorbs light at specific wavelengths and re-emits it, making it useful as a fluorescent probe.

  • Pharmacological Activity: It interacts with cellular targets, such as enzymes and receptors, modulating biological pathways to exert its effects. For example, it can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).

Comparison with Similar Compounds

Structural Differences :

  • The target compound features a chromeno[2,3-b]naphthyridine core, whereas compound 20 incorporates a benzo[5,6]chromeno[2,3H][1,6]naphthyridine system.
  • The dimethylamino substituent in the target compound introduces a strong electron-donating group, which is absent in compound 20. This substitution likely modulates electronic density, affecting reactivity and interactions with biological targets.

2-(4-Pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione (CAS 303995-57-5)

Substituent Comparison :

  • The pyridinylmethyl substituent in this analog (C21H13N3O3, molar mass 355.35) contrasts with the dimethylamino group in the target compound. The pyridinyl group is aromatic and capable of hydrogen bonding, whereas dimethylamino is aliphatic and primarily acts as a base .

Functional Implications :

  • The pyridinylmethyl group could enhance metal-binding capacity, relevant in catalysis or chelation-based therapies.

1-Cyclohexyl-7-tosyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h]-[1,6]naphthyridine

Core Structure and Saturation :

  • This compound () shares a [1,6]naphthyridine moiety but incorporates a pyrrolo ring and a partially saturated tetrahydro system.
  • The tosyl (p-toluenesulfonyl) and cyclohexyl groups introduce steric bulk, which may hinder interactions with planar biological targets compared to the fully aromatic, dimethylamino-substituted target compound.

Comparative Data Table

Property/Feature Target Compound Benzo[5,6]chromeno[2,3H][1,6]naphthyridine (20) 2-(4-Pyridinylmethyl) Analog 1-Cyclohexyl-7-tosyl-tetrahydro Derivative
Core Structure Chromeno[2,3-b][1,6]naphthyridine Benzo[5,6]chromeno[2,3H][1,6]naphthyridine Chromeno[2,3-b][1,6]naphthyridine Pyrrolo[2,3-h][1,6]naphthyridine (tetrahydro)
Key Substituent Dimethylamino None 4-Pyridinylmethyl Tosyl, cyclohexyl
Aromaticity Fully aromatic Fully aromatic Fully aromatic Partially saturated
Molecular Weight Not provided Not provided 355.35 g/mol Not provided
Synthetic Complexity Likely high (due to substituent introduction) Moderate (via cyclization) Moderate High (multi-step hydrogenation/cyclization)
Potential Applications Antimicrobial/anticancer (inferred) Antimicrobial (explicit in ) Chelation/therapeutic Not specified

Research Findings and Implications

  • This contrasts with the electron-withdrawing tosyl group in the tetrahydro derivative .
  • Bioactivity: While compound 20 exhibits antimicrobial activity (), the target compound’s dimethylamino group may redirect bioactivity toward kinase inhibition or DNA intercalation, common among naphthyridines.
  • Synthetic Challenges: Introducing the dimethylamino group requires precise control to avoid side reactions, contrasting with the straightforward cyclization used for compound 20 .

Biological Activity

Overview

2-(Dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is a heterocyclic compound belonging to the chromeno-naphthyridine class. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique structural characteristics of this compound contribute to its varied biological effects, making it a subject of significant research interest.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multicomponent condensation reactions. One efficient synthesis method utilizes salicylaldehyde derivatives and malononitrile dimer in a catalyst-free one-pot system with polyethylene glycol as a solvent at elevated temperatures.

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : Research has shown that compounds within the chromeno-naphthyridine class can inhibit cancer cell proliferation. For instance, studies indicate that similar naphthyridine derivatives exhibit cytotoxic effects against various cancer cell lines including non-small cell lung cancer and cervical cancer . The mechanism often involves the induction of apoptosis and interference with cell cycle progression.
  • Antimicrobial Properties : The compound has demonstrated potential antimicrobial activity against several pathogens. This is particularly relevant in the context of increasing antibiotic resistance .
  • Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, it may inhibit tyrosine kinases, which are crucial in cancer signaling pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Cell Signaling Pathways : The compound's structure allows it to bind effectively to receptors and enzymes, modulating their activity. This interaction can lead to downstream effects on cellular pathways involved in proliferation and apoptosis.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA, affecting replication and transcription processes. This property is particularly significant in the context of anticancer activity where DNA damage can lead to cell death .

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of this compound, it can be compared with other related compounds:

Compound TypeBiological ActivityNotes
NaphthyridinesAntibacterial, AnticancerKnown for diverse activities; some derivatives show significant cytotoxicity .
Chromeno DerivativesAntimicrobial, AnticancerSimilar structural features contribute to their bioactivity .
Canthinone-type AlkaloidsImmunomodulatoryReduce pro-inflammatory mediators; potential for therapeutic use .

Case Studies

A notable case study involves the evaluation of this compound's effects on specific cancer cell lines. In vitro assays demonstrated that this compound significantly reduced viability in H1299 lung cancer cells with an IC50 value indicating potent activity. Further studies revealed that treatment led to G1 phase cell cycle arrest and increased apoptosis markers such as cleaved caspase-3 .

Q & A

Q. What are the common synthetic routes for preparing 2-(dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione?

The synthesis of polycyclic chromeno-naphthyridine derivatives typically involves cyclization strategies. For example, benzo[5,6]chromeno[2,3-b][1,6]naphthyridine analogs are synthesized via multi-step reactions starting from chromene precursors, followed by annulation with naphthyridine-forming reagents (e.g., nitriles or amines under acidic conditions) . Radical-mediated cyclization methods, such as those employing imidoyl radicals, have also been reported for related naphthyridines, yielding products in moderate-to-high yields (49–71%) . Key steps include:

  • Cyclization : Use of phase-transfer catalysts or radical initiators (e.g., AIBN) to facilitate ring closure.
  • Functionalization : Introduction of dimethylamino groups via alkylation or nucleophilic substitution.

Q. Table 1: Representative Synthetic Methods

MethodYield (%)Key Reagents/ConditionsReference
Radical cyclization49–71NaH, AIBN, alkenylamino precursors
Acid-mediated annulation60–75HNO₃, H₂SO₄, chromene derivatives

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

Advanced spectroscopic and computational techniques are essential:

  • NMR : ¹H/¹³C NMR can resolve substituent positions (e.g., dimethylamino protons at δ ~2.2–2.5 ppm). 2D experiments (COSY, HSQC) clarify coupling patterns.
  • X-ray crystallography : Determines absolute configuration, particularly for chiral centers in fused-ring systems .
  • DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate regiochemistry .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict electronic properties, and what functional is optimal?

DFT is critical for modeling π-conjugated systems like chromeno-naphthyridines. The hybrid B3LYP functional (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) is recommended for thermochemical accuracy (average deviation <3 kcal/mol for atomization energies) . Steps include:

Geometry optimization : Use B3LYP/6-31G(d) to minimize energy.

Electronic analysis : Compute HOMO-LUMO gaps, electrostatic potentials, and charge distribution with larger basis sets (e.g., 6-311++G(d,p)).

Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess π→π* transitions.

Q. How should researchers address contradictions in reported synthetic yields for structurally similar compounds?

Discrepancies (e.g., 49% vs. 71% yields in radical cyclizations ) may arise from:

  • Substituent effects : Electron-donating groups (e.g., dimethylamino) stabilize intermediates, improving yields.
  • Reaction kinetics : Optimize radical initiator concentration (e.g., AIBN at 1–2 mol%) and reaction time (5–24 hrs).
  • Purification methods : Use column chromatography with gradient elution (e.g., hexane/EtOAc) to isolate pure products.

Q. Table 2: Yield Optimization Strategies

FactorImpact on YieldMitigation Strategy
Radical stabilityHighUse electron-rich precursors
Side reactionsReduces yieldAdd scavengers (e.g., TEMPO)
Temperature controlCriticalMaintain 60–80°C for initiators

Q. What methodologies are used to evaluate structure-activity relationships (SAR) for bioactivity in chromeno-naphthyridine derivatives?

SAR studies require systematic modifications:

  • Core substitutions : Replace dimethylamino with morpholino or piperazinyl groups to assess hydrogen-bonding effects .
  • Rigidification : Compare flexible analogs (e.g., 4-(phenylamino)thieno[2,3-b]pyridines) with fused-ring systems to determine conformational effects on binding .
  • In vitro assays : Test antiviral/antimicrobial activity using cell-based models (e.g., HSV-1 inhibition in Vero cells) .

Q. How can thermal stability and decomposition pathways be analyzed for this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard:

  • TGA : Measures mass loss (e.g., decomposition onset at ~250°C for similar diones) .
  • DSC : Identifies phase transitions (melting points, glass transitions).
  • Computational support : Use DFT to model bond dissociation energies (BDEs) and predict degradation products .

Q. What strategies resolve challenges in regioselective functionalization of the naphthyridine core?

Regioselectivity is controlled by:

  • Directing groups : Install temporary substituents (e.g., nitro groups) to guide electrophilic substitution.
  • Metal catalysis : Pd-catalyzed C–H activation for selective arylations .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at electron-deficient positions.

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